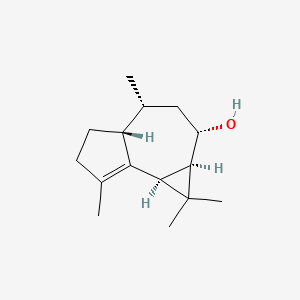

8alpha-Hydroxy-alpha-gurjunene

Description

Properties

IUPAC Name |

(1aR,2S,4R,4aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-8-5-6-10-9(2)7-11(16)13-14(12(8)10)15(13,3)4/h9-11,13-14,16H,5-7H2,1-4H3/t9-,10-,11+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUHHSKUAZHDLP-BLUODKFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C2(C)C)C3=C(CCC13)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@@H](C2(C)C)C3=C(CC[C@H]13)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 8α-Hydroxy-α-gurjunene: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

8α-Hydroxy-α-gurjunene, a sesquiterpenoid of scientific interest, was first discovered and isolated from the red marine alga Laurencia obtusa. This technical guide provides a comprehensive overview of the methodologies for its extraction, purification, and characterization. While the seminal work by V. Amico, G. Oriente, M. Piattelli, and C. Tringali in 1979 remains a cornerstone, this document synthesizes that foundational knowledge with contemporary techniques for the isolation of similar natural products. Detailed experimental protocols, key quantitative data, and workflow visualizations are presented to aid researchers in the replication and further investigation of this compound.

Introduction

Sesquiterpenoids, a class of 15-carbon isoprenoids, are a diverse group of secondary metabolites found extensively in the plant and marine kingdoms. Within this class, the gurjunene-type sesquiterpenes are characterized by a tricyclic carbon skeleton. 8α-Hydroxy-α-gurjunene represents a hydroxylated derivative of this structural class. The initial discovery of this compound was reported in a 1979 study by V. Amico and colleagues, who isolated it from the red alga Laurencia obtusa, a species renowned for its rich and unique chemical diversity. This guide serves as an in-depth resource for the scientific community, detailing the processes involved in the discovery and isolation of this specific natural product.

Physicochemical and Spectroscopic Data

Precise analytical data is crucial for the unambiguous identification of 8α-Hydroxy-α-gurjunene. The following tables summarize the key physicochemical properties and spectroscopic data as reported in the original discovery literature.

| Property | Value |

| Molecular Formula | C₁₅H₂₄O |

| Molecular Weight | 220.35 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone.[1] |

Table 1: Physicochemical Properties of 8α-Hydroxy-α-gurjunene

| Spectroscopic Data | Key Features |

| ¹H NMR (CDCl₃) | Signals corresponding to methyl groups, olefinic protons, and a proton adjacent to the hydroxyl group. |

| ¹³C NMR (CDCl₃) | Resonances for 15 carbon atoms, including characteristic shifts for carbons bearing the hydroxyl group and the double bond. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula. |

| Infrared (IR) | Absorption band indicative of a hydroxyl group. |

Table 2: Summary of Spectroscopic Data for 8α-Hydroxy-α-gurjunene

Experimental Protocols

The isolation and purification of 8α-Hydroxy-α-gurjunene from its natural source, Laurencia obtusa, involves a multi-step process. The following protocols are based on the original methodology and general practices for the isolation of sesquiterpenoids from marine algae.

Collection and Preparation of Algal Material

-

Collection: Laurencia obtusa is collected from its marine habitat.

-

Cleaning and Drying: The collected algal material is thoroughly washed with fresh water to remove epiphytes, salts, and sand. It is then air-dried or freeze-dried to preserve the chemical constituents.

-

Grinding: The dried algae is ground into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered algal material is subjected to exhaustive extraction with a suitable organic solvent. A common approach involves sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, and methanol. 8α-Hydroxy-α-gurjunene, being a moderately polar compound, is typically found in the dichloromethane or ethyl acetate fractions.

Chromatographic Purification

-

Column Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the different chemical constituents.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify the fractions containing the target compound.

-

High-Performance Liquid Chromatography (HPLC): For final purification, the enriched fractions are subjected to HPLC, often using a reversed-phase column with a mobile phase such as a methanol/water or acetonitrile/water gradient.

References

The Sesquiterpenoid 8α-Hydroxy-α-gurjunene from Sarcandra glabra: A Technical Overview for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the natural product 8α-Hydroxy-α-gurjunene, a sesquiterpenoid found in the medicinal plant Sarcandra glabra. This document outlines the general methodologies for its isolation and characterization, summarizes its potential biological activities, and explores the implicated signaling pathways based on current scientific literature on related compounds from the same plant.

Sarcandra glabra (Thunb.) Nakai, a perennial evergreen shrub, has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions.[1][2] Modern phytochemical investigations have revealed a rich and diverse array of chemical constituents within this plant, with sesquiterpenoids being a prominent class of bioactive compounds.[1][2] Among these is 8α-Hydroxy-α-gurjunene, a sesquiterpenoid that has been identified as a constituent of Sarcandra glabra.[3] While specific quantitative data and detailed bioactivity studies on 8α-Hydroxy-α-gurjunene are not extensively detailed in publicly available literature, this guide provides a framework based on the isolation and characterization of structurally related sesquiterpenoids from the same plant.

Quantitative Data on Sesquiterpenoids from Sarcandra glabra

| Compound Name | Plant Part | Bioassay | Target/Cell Line | IC50 Value (μM) | Reference |

| Sarglanoid C | Leaves | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 cells | 20.00 ± 1.30 | [4] |

| Sarglabenoid E | Root | Interleukin-1β (IL-1β) Production Inhibition | LPS-induced THP-1 cells | 11.32 ± 0.77 | [5] |

| Sarglabenoid D | Root | Interleukin-1β (IL-1β) Production Inhibition | LPS-induced THP-1 cells | 16.28 ± 0.76 | [5] |

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, purification, and characterization of sesquiterpenoids from Sarcandra glabra, which can be adapted for the specific targeting of 8α-Hydroxy-α-gurjunene.

General Isolation and Purification Workflow

The isolation of sesquiterpenoids from Sarcandra glabra typically involves a multi-step process combining extraction and various chromatographic techniques.

Structural Elucidation

The structure of isolated sesquiterpenoids is typically determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, aiding in the complete structural assignment.

-

-

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Used to determine the exact molecular weight and elemental composition of the compound.

-

Potential Signaling Pathways

The anti-inflammatory effects of sesquiterpenoids from Sarcandra glabra are often associated with the modulation of key inflammatory signaling pathways. A primary pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

This diagram illustrates how pro-inflammatory stimuli like Lipopolysaccharide (LPS) can activate the NF-κB pathway, leading to the expression of inflammatory mediators. Sesquiterpenoids from Sarcandra glabra are hypothesized to exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex and the subsequent translocation of NF-κB into the nucleus.

Conclusion

8α-Hydroxy-α-gurjunene is a constituent of Sarcandra glabra, a plant with a rich history in traditional medicine and a promising source of bioactive sesquiterpenoids. While detailed studies on this specific compound are limited, the established methodologies for the isolation and characterization of related compounds, along with the known anti-inflammatory mechanisms of sesquiterpenoids from this plant, provide a solid foundation for future research. Further investigation into the specific biological activities and mechanisms of action of 8α-Hydroxy-α-gurjunene is warranted to fully elucidate its therapeutic potential. This technical guide serves as a starting point for researchers embarking on the study of this and other promising natural products from Sarcandra glabra.

References

- 1. researchgate.net [researchgate.net]

- 2. Combination Effect of Three Main Constituents From Sarcandra glabra Inhibits Oxidative Stress in the Mice Following Acute Lung Injury: A Role of MAPK-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8alpha-Hydroxy-alpha-gurjunene: Core Chemical Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of 8alpha-Hydroxy-alpha-gurjunene, a sesquiterpenoid of interest for its potential biological activities. This document outlines its physicochemical characteristics, detailed experimental protocols for its isolation and characterization, and a workflow for its discovery.

Core Chemical Properties

This compound is a sesquiterpenoid alcohol. Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for experimental design and computational modeling.

| Property | Value |

| Molecular Formula | C₁₅H₂₄O |

| Molecular Weight | 220.35 g/mol |

| CAS Number | 70206-70-1 |

| Boiling Point | 307.8 ± 21.0 °C at 760 mmHg |

| Flash Point | 127.0 ± 14.3 °C |

| Vapour Pressure | 0.0 ± 1.5 mmHg at 25°C |

| Index of Refraction | 1.532 |

| LogP | 4.45 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Heavy Atom Count | 16 |

| Complexity | 352 |

| Defined Atom Stereocenter Count | 5 |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), Acetone. Low water solubility. |

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound from natural sources, such as the marine red algae of the Gracilaria genus.

This protocol outlines the steps for the extraction, fractionation, and purification of this compound, guided by bioassays to identify active fractions.

1. Collection and Preparation of Algal Material:

-

Collect fresh Gracilaria sp. from its natural habitat.

-

Clean the collected biomass to remove epiphytes, sand, and other debris.

-

Air-dry the cleaned material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried algae into a coarse powder using a blender.

2. Extraction:

-

Macerate the powdered algal material with a 1:1 mixture of methanol (B129727) and ethyl acetate at room temperature for 48-72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent Partitioning (Kupchan Method):

-

Suspend the crude extract in a 9:1 methanol-water mixture and partition sequentially with n-hexane, dichloromethane, and n-butanol.

-

Concentrate each fraction to yield the respective n-hexane, dichloromethane, n-butanol, and aqueous partitions.

-

Subject each partition to a relevant bioassay (e.g., anti-inflammatory or cytotoxicity assay) to identify the most active fraction. The n-hexane and dichloromethane partitions are likely to contain sesquiterpenoids.

4. Chromatographic Purification:

-

Subject the most active partition (e.g., the n-hexane fraction) to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

-

Monitor the collected fractions by Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions showing potential presence of the target compound using Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water gradient) to isolate pure this compound.

The structural elucidation of the isolated this compound is achieved through a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the proton and carbon framework of the molecule.

-

The ¹H NMR spectrum of a hydroxylated sesquiterpenoid is expected to show signals for methyl groups, methylene (B1212753) and methine protons in the aliphatic region (approx. 0.7-2.5 ppm), and a signal for the proton attached to the hydroxyl-bearing carbon at a lower field (approx. 3.5-4.5 ppm).

-

The ¹³C NMR spectrum will show characteristic signals for the 15 carbon atoms of the sesquiterpenoid skeleton.

2. Mass Spectrometry (MS):

-

Analyze the purified compound using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).

-

The mass spectrum will provide the molecular weight of the compound. Alcohols often exhibit a weak or absent molecular ion peak.

-

Characteristic fragmentation patterns for alcohols include alpha-cleavage (breaking of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule, M-18).

3. Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified compound.

-

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.

-

Absorptions in the C-H stretching region (around 2850-3000 cm⁻¹) and C-O stretching region (around 1000-1200 cm⁻¹) are also expected.

Experimental Workflow Visualization

The following diagram illustrates the bioassay-guided isolation and characterization workflow for this compound.

Caption: Bioassay-guided isolation workflow.

Potential Biological Activity

While specific signaling pathways for this compound are not yet fully elucidated, the related compound, alpha-gurjunene, has demonstrated in vitro anti-inflammatory activity by inhibiting protein denaturation.[1][2] Sesquiterpenoids as a class are known to modulate key inflammatory signaling pathways, such as NF-κB, suggesting a potential avenue for future research into the mechanism of action of this compound. Further investigation is required to determine its specific biological targets and therapeutic potential.

References

An In-depth Technical Guide on the Solubility of 8alpha-Hydroxy-alpha-gurjunene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 8alpha-Hydroxy-alpha-gurjunene, a sesquiterpenoid compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and outlines a detailed, standardized experimental protocol for determining precise solubility in various solvents. This guide is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in handling and utilizing this compound effectively.

Introduction to this compound

This compound is a sesquiterpenoid, a class of naturally occurring 15-carbon isoprenoid compounds.[1][2] These compounds are known for their diverse biological activities and complex chemical structures. Accurate solubility data is fundamental for a wide range of applications, including in vitro and in vivo screening, formulation development, and pharmacokinetic studies.

Solubility Profile

Currently, specific quantitative solubility data for this compound is not widely reported in scientific literature. However, qualitative solubility information is available from various chemical suppliers. This information provides a foundational understanding of suitable solvent systems for this compound.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Solubility |

| Halogenated | Chloroform | Soluble |

| Halogenated | Dichloromethane | Soluble |

| Ester | Ethyl Acetate | Soluble |

| Sulfoxide | Dimethyl Sulfoxide (DMSO) | Soluble |

| Ketone | Acetone (B3395972) | Soluble |

This data is compiled from publicly available information from chemical suppliers.[1][3] It is recommended to confirm solubility for specific applications through experimental determination.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following section details a robust methodology based on the widely accepted shake-flask method, followed by High-Performance Liquid Chromatography (HPLC) for accurate quantification. This method is suitable for determining the equilibrium solubility of a compound in various solvents.

3.1. Materials and Equipment

-

This compound (highly purified)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical balance

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The determination of solubility follows a systematic process to ensure accuracy and reproducibility. The workflow is visualized in the diagram below.

Caption: Workflow for Quantitative Solubility Determination.

3.3. Step-by-Step Procedure

-

Preparation of the Sample: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial. Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

-

Sample Collection: Carefully collect the supernatant (the clear, saturated solution) using a syringe. Pass the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

-

Quantification: Prepare a series of dilutions of the filtered saturated solution. Analyze these dilutions using a validated HPLC method. The concentration of this compound in the saturated solution is determined by comparing the peak area from the chromatogram to a standard curve prepared with known concentrations of the compound.

Factors Influencing Solubility

Several factors can influence the solubility of a compound like this compound:

-

Solvent Polarity: The principle of "like dissolves like" is a key determinant of solubility. As a moderately polar sesquiterpenoid, this compound is expected to have better solubility in solvents of similar polarity.

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

pH (for aqueous solutions): While this compound does not have readily ionizable groups, the pH of an aqueous co-solvent system could potentially influence its solubility, although this effect is expected to be minimal.

-

Crystalline Form: The solid-state properties of the compound, such as its crystalline form (polymorphism), can significantly impact its solubility.

Conclusion

References

The Biosynthetic Pathway of α-Gurjunene Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-gurjunene, a tricyclic sesquiterpene, is a key intermediate in the biosynthesis of various bioactive natural products. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at producing high-value pharmaceuticals and fine chemicals. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to α-gurjunene, with a focus on its precursors. It includes quantitative data on the key enzymes involved, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

The Biosynthetic Pathway from Acetyl-CoA to α-Gurjunene

The biosynthesis of α-gurjunene begins with the universal precursor acetyl-CoA and proceeds through the mevalonate (B85504) (MVA) pathway to generate the C15 intermediate, farnesyl diphosphate (B83284) (FPP). FPP is then cyclized by the enzyme α-gurjunene synthase to yield α-gurjunene.[1] This pathway is a fundamental route for the production of all terpenoids.

The Mevalonate (MVA) Pathway: Synthesis of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)

The MVA pathway is a series of enzymatic reactions that convert acetyl-CoA into the five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The key enzymatic steps are:

-

Acetyl-CoA Acetyltransferase (ACAT): Condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

-

Hydroxymethylglutaryl-CoA Synthase (HMGS): Condensation of acetoacetyl-CoA and another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

Hydroxymethylglutaryl-CoA Reductase (HMGR): Reduction of HMG-CoA to mevalonate. This is a key rate-limiting step in the MVA pathway.

-

Mevalonate Kinase (MVK): Phosphorylation of mevalonate to form mevalonate-5-phosphate.

-

Phosphomevalonate Kinase (PMVK): Phosphorylation of mevalonate-5-phosphate to yield mevalonate-5-diphosphate.

-

Mevalonate Diphosphate Decarboxylase (MVD): Decarboxylation of mevalonate-5-diphosphate to produce isopentenyl diphosphate (IPP).

-

Isopentenyl Diphosphate Isomerase (IDI): Isomerization of IPP to dimethylallyl diphosphate (DMAPP).

Synthesis of Farnesyl Diphosphate (FPP)

Farnesyl diphosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, farnesyl diphosphate.

Cyclization of FPP to α-Gurjunene

The final step in the biosynthesis of α-gurjunene is the cyclization of the linear FPP molecule, catalyzed by α-gurjunene synthase. This enzyme facilitates a complex carbocation-driven reaction cascade to form the characteristic tricyclic structure of α-gurjunene. The enzyme from Solidago canadensis has been shown to also produce (+)-γ-gurjunene as a minor product.[2]

Quantitative Data on Key Biosynthetic Enzymes

The following tables summarize the kinetic parameters of the key enzymes involved in the biosynthesis of α-gurjunene precursors. These values are essential for metabolic modeling and engineering strategies.

Table 1: Kinetic Parameters of Mevalonate Pathway Enzymes

| Enzyme | Abbreviation | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference(s) |

| Acetyl-CoA Acetyltransferase | ACAT | Saccharomyces cerevisiae | Acetyl-CoA | 500 | - | - | - |

| HMG-CoA Synthase | HMGS | Saccharomyces cerevisiae | Acetoacetyl-CoA | 5.4 | 23 | - | - |

| HMG-CoA Reductase | HMGR | Homo sapiens | HMG-CoA | 4 | - | - | - |

| Mevalonate Kinase | MVK | Homo sapiens | (R,S)-Mevalonate | 24 | - | 37 | [3] |

| ATP | 74 | - | - | [3] | |||

| Phosphomevalonate Kinase | PMVK | Saccharomyces cerevisiae | Mevalonate-5-phosphate | 885 | - | 4.51 | [4] |

| ATP | 98.3 | - | - | [4] | |||

| Mevalonate Diphosphate Decarboxylase | MVD | Homo sapiens | Mevalonate diphosphate | 28.9 | - | 6.1 | [5] |

| ATP | 690 | - | - | [5] | |||

| Isopentenyl Diphosphate Isomerase | IDI | Escherichia coli | IPP | 450 | 0.7 | - | [6] |

| Farnesyl Diphosphate Synthase | FPPS | Saccharomyces cerevisiae | GPP | - | - | - | [7] |

| IPP | - | - | - |

Table 2: Kinetic Parameters of α-Gurjunene Synthase

| Enzyme | Organism | Substrate | Km (µM) | Optimal pH | Optimal Temperature (°C) | Product(s) (% distribution) | Reference(s) |

| α-Gurjunene Synthase | Solidago canadensis | FPP | 5.5 | 7.8 | - | (-)-α-gurjunene (91%), (+)-γ-gurjunene (9%) | [8] |

Experimental Protocols

This section provides detailed methodologies for the heterologous expression and purification of α-gurjunene synthase, its in vitro enzymatic assay, and the analysis of its products by GC-MS.

Heterologous Expression and Purification of α-Gurjunene Synthase

This protocol describes the expression of a His-tagged α-gurjunene synthase in E. coli and its subsequent purification.

Materials:

-

Expression vector (e.g., pET-28a) containing the codon-optimized gene for α-gurjunene synthase with an N-terminal His-tag.

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotic (e.g., kanamycin).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

SDS-PAGE analysis equipment.

-

Bradford assay reagents.

Protocol:

-

Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

-

Expression: Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 500 mL of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 18-20°C) for 16-20 hours.

-

Cell Lysis: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to remove cell debris. Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged protein with elution buffer.

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size. Determine the protein concentration using the Bradford assay.

In Vitro Enzymatic Assay of α-Gurjunene Synthase

This assay measures the activity of the purified α-gurjunene synthase by quantifying the product formation from the substrate FPP.

Materials:

-

Purified α-gurjunene synthase.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT).

-

Farnesyl diphosphate (FPP) substrate.

-

Organic solvent for extraction (e.g., n-hexane or ethyl acetate).

-

Internal standard for GC-MS analysis (e.g., caryophyllene).

-

Vortex mixer.

-

Centrifuge.

Protocol:

-

Reaction Setup: In a glass vial, prepare the reaction mixture containing assay buffer and purified enzyme. Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiation: Start the reaction by adding FPP to a final concentration in the range of the expected Km value.

-

Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range of product formation.

-

Termination and Extraction: Stop the reaction by adding EDTA to chelate the Mg2+ ions. Add an equal volume of organic solvent containing an internal standard. Vortex vigorously for 1 minute to extract the sesquiterpene products.

-

Sample Preparation: Centrifuge to separate the phases. Carefully transfer the organic layer to a new vial for GC-MS analysis.

GC-MS Analysis of α-Gurjunene

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) conditions for the separation and identification of α-gurjunene and other sesquiterpene products.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 5°C/min.

-

Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Solvent Delay: 3-5 minutes.

Data Analysis:

-

Identify α-gurjunene and other products by comparing their mass spectra and retention times with those of authentic standards and by searching against mass spectral libraries (e.g., NIST).

-

Quantify the products by integrating the peak areas relative to the internal standard.

Visualizations

Biosynthetic Pathway of α-Gurjunene Precursors

Caption: Biosynthetic pathway from Acetyl-CoA to α-Gurjunene.

Experimental Workflow for α-Gurjunene Synthase Characterization

Caption: Experimental workflow for enzyme characterization.

Conclusion

This technical guide provides a comprehensive overview of the biosynthetic pathway of α-gurjunene precursors, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. This information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug development, facilitating further research and the development of novel bioproduction platforms.

References

- 1. Applying asymptotic methods to synthetic biology: Modelling the reaction kinetics of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A kinetic‐based approach to understanding heterologous mevalonate pathway function in <i>E. coli</i> [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. frontierspartnerships.org [frontierspartnerships.org]

- 8. Isolation, characterization, and mechanistic studies of (-)-alpha-gurjunene synthase from Solidago canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]

"CAS number and molecular formula for 8alpha-Hydroxy-alpha-gurjunene"

For Researchers, Scientists, and Drug Development Professionals

Abstract

8α-Hydroxy-α-gurjunene is a naturally occurring sesquiterpenoid that has been identified in select plant species. This technical guide provides a consolidated overview of its fundamental chemical properties. At present, detailed experimental protocols for its isolation, extensive quantitative biological activity data, and its involvement in specific signaling pathways are not widely available in peer-reviewed literature. This document summarizes the currently available information.

Chemical and Physical Properties

8α-Hydroxy-α-gurjunene is classified as a sesquiterpenoid.[1] Its core chemical and physical data are presented below.

| Property | Value | Source |

| CAS Number | 70206-70-1 | [1][2] |

| Molecular Formula | C₁₅H₂₄O | [1][2] |

| Molecular Weight | 220.4 g/mol | [2] |

| Purity | ≥98% (when commercially sourced) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage | Store at -20°C under an inert atmosphere. | [2] |

Sourcing

8α-Hydroxy-α-gurjunene has been identified as a constituent of the herbs of Sarcandra glabra.[1]

Biological Activity

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific isolation and purification of 8α-Hydroxy-α-gurjunene from its natural sources are not currently available. General methodologies for the isolation of sesquiterpenoids from plant matter typically involve extraction with organic solvents followed by various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC).

Similarly, specific experimental protocols for assessing the biological activity of 8α-Hydroxy-α-gurjunene have not been published.

Signaling Pathways and Logical Relationships

As of the latest available data, there are no published studies detailing the specific signaling pathways modulated by 8α-Hydroxy-α-gurjunene. Therefore, a diagrammatic representation of its mechanism of action or related experimental workflows cannot be provided at this time. The logical relationship for its study would follow a standard natural product drug discovery workflow.

References

Preliminary Biological Activity Screening of 8α-Hydroxy-α-gurjunene: A Technical Overview

Disclaimer: Publicly available scientific literature lacks specific studies on the preliminary biological activity of 8α-Hydroxy-α-gurjunene. The following guide presents available data on the closely related parent compound, α-gurjunene, to provide a contextual understanding. The biological activities of 8α-Hydroxy-α-gurjunene may differ significantly.

Introduction

8α-Hydroxy-α-gurjunene is a sesquiterpenoid natural product. It has been isolated from plant species such as Sarcandra glabra. While research into the specific pharmacological properties of this hydroxylated derivative is limited, studies on its parent compound, α-gurjunene, have suggested potential biological activities. This document summarizes the available preliminary data on α-gurjunene and outlines general experimental protocols relevant to the screening of such natural compounds.

Anti-inflammatory Activity of α-Gurjunene

An in-vitro study investigated the anti-inflammatory potential of α-gurjunene using an albumin denaturation assay.[1] Protein denaturation is a contributing factor to inflammation.[1] The ability of a compound to inhibit heat-induced protein denaturation can be an indicator of its anti-inflammatory properties.[1]

Data Presentation

The anti-inflammatory activity of α-gurjunene was quantified as the percentage inhibition of protein denaturation at various concentrations.

| Concentration (µg/mL) | α-Gurjunene % Inhibition of Protein Denaturation |

| 31.25 | 290 |

| 62.50 | 290 |

| 125.00 | 360 |

| 250.00 | 360 |

| 500.00 | 360 |

| 1000.00 | 360 |

Table 1: In-vitro anti-inflammatory activity of α-gurjunene determined by albumin denaturation assay.[1]

Experimental Protocols

In-vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This assay evaluates the ability of a substance to inhibit the denaturation of protein, a hallmark of inflammation.[1]

Methodology:

-

Preparation of Reaction Mixture: A solution of 1% bovine serum albumin (BSA) is prepared in phosphate-buffered saline (PBS) at a pH of 6.3.

-

Incubation with Test Compound: The test compound (α-gurjunene) is added to the BSA solution at various concentrations.

-

Induction of Denaturation: The reaction mixtures are incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes to induce denaturation.

-

Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

-

Calculation of Inhibition: The percentage inhibition of denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Other Biological Activities (Data Not Available for 8α-Hydroxy-α-gurjunene)

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary biological screening of a natural compound like 8α-Hydroxy-α-gurjunene.

Caption: General workflow for preliminary biological activity screening of a natural product.

Conclusion

The available scientific literature provides limited insight into the biological activities of 8α-Hydroxy-α-gurjunene. Preliminary in-vitro data on the parent compound, α-gurjunene, suggests potential anti-inflammatory properties. Further investigation through a comprehensive screening process, as outlined in the workflow, is necessary to elucidate the cytotoxic, antimicrobial, anti-inflammatory, and antioxidant potential of 8α-Hydroxy-α-gurjunene. Such studies are crucial for determining its viability as a candidate for future drug development.

References

8α-Hydroxy-α-gurjunene: A Review of an Obscure Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8α-Hydroxy-α-gurjunene is a sesquiterpenoid, a class of naturally occurring organic compounds composed of three isoprene (B109036) units. While its chemical structure and basic properties are known, a comprehensive review of the scientific literature reveals a significant lack of in-depth research on this particular compound. This guide summarizes the currently available information and highlights the considerable gaps in our understanding of its history, synthesis, and biological activity.

Chemical and Physical Properties

The fundamental chemical properties of 8α-hydroxy-α-gurjunene have been established and are primarily available through chemical supplier databases.

| Property | Value | Source |

| CAS Number | 70206-70-1 | [1][2] |

| Molecular Formula | C₁₅H₂₄O | [2] |

| Molecular Weight | 220.4 g/mol | [2] |

| Purity | ≥98% (as offered by suppliers) | [2] |

| Storage Temperature | -20°C | [2] |

History and Discovery

The history of the discovery and first isolation of 8α-hydroxy-α-gurjunene is not well-documented in readily accessible scientific literature. While the related compound, α-gurjunene, is a known constituent of various plants, the specific details surrounding the initial identification and characterization of its 8α-hydroxy derivative remain obscure. Further investigation into older or more specialized phytochemical journals may be required to uncover this information.

Synthesis and Isolation

Detailed experimental protocols for the chemical synthesis of 8α-hydroxy-α-gurjunene are not available in the current body of scientific literature. Similarly, while it is presumed to be a naturally occurring compound, specific, reproducible protocols for its isolation from plant or marine sources are not described in the searched databases. General methods for the isolation of sesquiterpenoids from natural sources typically involve extraction with organic solvents followed by various chromatographic techniques, but a protocol tailored to 8α-hydroxy-α-gurjunene has not been published.

Biological Activity and Signaling Pathways

There is a significant lack of data regarding the biological activity of 8α-hydroxy-α-gurjunene. One chemical supplier notes its intended use for studying "Signaling Inhibitors, Biological activities or Pharmacological activities," but provides no specific data or references to support this.[1] Extensive searches for studies investigating its effects on biological systems, including any potential signaling pathways, have yielded no results. Therefore, no quantitative data on its biological effects or diagrams of associated signaling pathways can be provided at this time.

Experimental Workflows

Due to the absence of published research detailing the synthesis, isolation, or biological evaluation of 8α-hydroxy-α-gurjunene, it is not possible to provide a diagram of a typical experimental workflow for studying this compound. A hypothetical workflow would likely follow standard natural product chemistry and pharmacology procedures, as outlined in the diagram below.

Caption: A generalized and hypothetical workflow for the research and development of a natural product like 8α-hydroxy-α-gurjunene.

Conclusion

8α-Hydroxy-α-gurjunene remains a largely uncharacterized natural product. While its basic chemical identity is established, there is a clear and substantial gap in the scientific literature concerning its history, synthesis, and, most critically, its biological activity. The information available is insufficient to provide a comprehensive technical guide as requested. This lack of data presents an opportunity for future research to explore the potential properties and applications of this obscure sesquiterpenoid. Further phytochemical investigations of plants known to produce gurjunenes may lead to the re-isolation of this compound, paving the way for detailed biological and pharmacological studies.

References

An In-depth Technical Guide to 8alpha-Hydroxy-alpha-gurjunene

For Researchers, Scientists, and Drug Development Professionals

Abstract

8alpha-Hydroxy-alpha-gurjunene is a naturally occurring sesquiterpenoid isolated from the plant Sarcandra glabra[1]. Sesquiterpenoids are a class of secondary metabolites known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its extraction and isolation, and a discussion of its potential biological significance based on related compounds from its natural source. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a sesquiterpenoid with the molecular formula C15H24O[2][3][4][5]. Its physical state is typically a powder[4]. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C15H24O | [2][3][4][5] |

| Molecular Weight | 220.35 g/mol | [2] |

| Appearance | Powder | [4] |

| Boiling Point (predicted) | 307.8 ± 21.0 °C at 760 mmHg | [2] |

| Flash Point (predicted) | 127.0 ± 14.3 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [3][4] |

| Storage | Desiccate at -20°C | [4] |

Experimental Protocols

Extraction and Isolation of Sesquiterpenoids from Sarcandra glabra

The following is a representative protocol for the extraction and isolation of sesquiterpenoids, including this compound, from the whole plant of Sarcandra glabra. This protocol is a composite of established methods for isolating similar compounds from this plant species[6][7][8][9].

2.1.1. Materials and Equipment

-

Air-dried and powdered whole plant material of Sarcandra glabra

-

95% Ethanol (EtOH)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

Dichloromethane

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Reversed-phase ODS column

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Rotary evaporator

-

Glass chromatography columns

-

Standard laboratory glassware

2.1.2. Extraction Procedure

-

Percolate the air-dried powder of Sarcandra glabra (e.g., 4 kg) with 95% EtOH at room temperature (3 x 5 L)[7].

-

Concentrate the combined EtOH extracts under reduced pressure using a rotary evaporator to yield a crude extract (e.g., 400 g)[7].

-

Suspend the crude extract in water (1 L) and partition successively with petroleum ether and then EtOAc[7].

-

Concentrate the EtOAc and petroleum ether fractions separately to yield the respective crude fractions[8]. The dichloromethane fraction can also be obtained through a similar partitioning process[8].

2.1.3. Chromatographic Isolation and Purification

-

Subject the petroleum ether and dichloromethane fractions (e.g., 207.0 g and 150.0 g respectively) to silica gel column chromatography[8].

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate or dichloromethane.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.

-

Further purify the resulting fractions using Sephadex LH-20 column chromatography, followed by reversed-phase ODS column chromatography[6].

-

The final purification of individual compounds, including this compound, is achieved by preparative HPLC[6][8].

Determination of Physical Properties

Standard methodologies for determining the physical properties of purified natural products are described below.

2.2.1. Melting Point Determination The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

-

Finely powder a small amount of the purified compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

2.2.2. Boiling Point Determination For liquid samples or compounds that can be melted without decomposition, the boiling point can be determined at a given pressure.

-

Place a small volume of the liquid into a micro test tube.

-

Invert a sealed-end capillary tube and place it into the micro test tube.

-

Attach the micro test tube to a thermometer.

-

Heat the sample in a Thiele tube or other suitable heating apparatus.

-

A stream of bubbles will emerge from the capillary tube as the liquid boils.

-

Remove the heat and observe the sample as it cools.

-

The temperature at which the liquid is drawn back into the capillary tube is the boiling point.

2.2.3. Solubility Determination The solubility of this compound in various solvents can be determined qualitatively and quantitatively.

-

Qualitative: To a small, known volume of solvent (e.g., 1 mL) in a vial, add a small, weighed amount of the compound (e.g., 1 mg). Observe for dissolution at room temperature. Gentle heating or sonication can be applied to aid dissolution.

-

Quantitative: Prepare a saturated solution of the compound in a specific solvent at a defined temperature by adding an excess of the compound to the solvent and allowing it to equilibrate. Filter the saturated solution to remove any undissolved solid. A known volume of the filtrate is then taken, the solvent is evaporated, and the mass of the dissolved solid is determined.

Biological Activity and Signaling Pathways

While the specific molecular targets and signaling pathways of this compound have not been extensively elucidated, many sesquiterpenoids isolated from Sarcandra glabra have demonstrated significant anti-inflammatory and cytotoxic activities[6][8][10].

Research on other sesquiterpenoids from this plant has shown inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells and moderate inhibition of Interleukin-1β (IL-1β) production in LPS-induced THP-1 cells[8][10]. These findings suggest that sesquiterpenoids from Sarcandra glabra, likely including this compound, may exert their anti-inflammatory effects by modulating key inflammatory signaling pathways.

A plausible mechanism of action involves the inhibition of pro-inflammatory mediators. The diagram below illustrates a generalized anti-inflammatory signaling pathway that may be relevant to the biological activity of sesquiterpenoids from Sarcandra glabra.

Caption: Generalized anti-inflammatory signaling pathway potentially modulated by sesquiterpenoids.

Experimental and Logical Workflows

The discovery and characterization of novel bioactive compounds like this compound from natural sources follow a structured workflow. The diagram below outlines the key stages from plant material collection to the identification of pure, bioactive compounds.

Caption: Workflow for the isolation and identification of bioactive natural products.

Conclusion

This compound represents a promising sesquiterpenoid from Sarcandra glabra. This guide provides essential technical information on its physical properties and detailed methodologies for its isolation and characterization. While further research is needed to fully elucidate its specific mechanism of action, the established anti-inflammatory and cytotoxic activities of related compounds from the same source suggest that this compound warrants further investigation as a potential therapeutic agent. The protocols and data presented herein provide a solid foundation for researchers to advance the study of this and other related natural products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Terpenoids | 70206-70-1 | Invivochem [invivochem.com]

- 3. This compound | CAS:70206-70-1 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound | CAS:70206-70-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. usbio.net [usbio.net]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 8. cjnmcpu.com [cjnmcpu.com]

- 9. Two new sesquiterpenes from Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structurally diverse sesquiterpenoids from Sarcandra glabra and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 8alpha-Hydroxy-alpha-gurjunene: A Technical Overview for Drug Discovery

For Immediate Release

While research into the specific therapeutic targets of 8alpha-Hydroxy-alpha-gurjunene is still in its nascent stages, preliminary evidence suggests its potential as a modulator of key signaling pathways implicated in a range of diseases. This technical guide provides an in-depth analysis of the currently understood biological activities and potential mechanisms of action, offering a valuable resource for researchers, scientists, and professionals in drug development.

Core Biological Activities

Presently, detailed quantitative data on the bioactivity of this compound remains limited in publicly accessible literature. The primary source of information points towards its classification as a signaling inhibitor with potential pharmacological activities.[1] Further investigation into the specific cellular and molecular interactions is necessary to fully elucidate its therapeutic profile.

Potential Therapeutic Arenas

Based on the broader understanding of related sesquiterpenoid compounds and initial supplier information, the potential therapeutic applications of this compound could span several key areas:

-

Inflammation: Many sesquiterpenoids exhibit anti-inflammatory properties. Future research could explore the effect of this compound on inflammatory pathways such as the NF-κB signaling cascade.

-

Oncology: The cytotoxic and apoptotic effects of various terpenes against cancer cell lines are well-documented. Investigating the potential of this compound to modulate cancer-related pathways is a promising avenue.

-

Infectious Diseases: The antimicrobial and antiviral activities of essential oils rich in sesquiterpenes suggest that this compound may possess similar properties worthy of investigation.

Experimental Methodologies: A Forward Look

While specific experimental protocols for this compound are not yet widely published, a general workflow for its investigation can be proposed. This workflow would be crucial in generating the quantitative data necessary for a comprehensive understanding of its therapeutic potential.

Potential Signaling Pathway Involvement

Given the anti-inflammatory and potential anti-cancer activities of related compounds, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway presents a logical starting point for investigation. This pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation.

References

In Silico Prediction of 8alpha-Hydroxy-alpha-gurjunene Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8alpha-Hydroxy-alpha-gurjunene, a sesquiterpenoid of natural origin, presents a scaffold of interest for potential therapeutic applications. Due to a lack of extensive experimental data, in silico methodologies offer a robust, preliminary framework for assessing its bioactivity and druggability. This technical guide outlines a comprehensive in silico workflow for the prediction of this compound's biological activity, encompassing target identification, molecular docking, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. The protocols described herein are based on established computational practices for natural product drug discovery and are intended to serve as a methodological blueprint for researchers.

Introduction

Natural products are a cornerstone of drug discovery, with sesquiterpenes representing a diverse class of bioactive molecules.[1] this compound is a sesquiterpene with the molecular formula C15H24O.[2][3] While its chemical structure is known, its biological activities remain largely unexplored. Computational approaches provide a time- and cost-effective strategy to elucidate the potential therapeutic targets and pharmacokinetic properties of such compounds before embarking on extensive laboratory-based research.[4][5][6][7] This guide details a systematic in silico approach to predict the bioactivity of this compound.

In Silico Workflow for Bioactivity Prediction

The proposed workflow for the in silico bioactivity prediction of this compound is a multi-step process that begins with preparing the molecule's structure and proceeds through target prediction, molecular docking, and ADMET analysis.

Caption: A generalized workflow for the in silico prediction of bioactivity.

Experimental Protocols

Ligand Preparation

The initial step involves obtaining and preparing the 3D structure of this compound.

Protocol:

-

Obtain 2D Structure: The 2D structure of this compound (CAS: 70206-70-1) is obtained from a chemical database such as PubChem.

-

Convert to 3D: The 2D structure is converted to a 3D structure using a molecular modeling software like ChemDraw or an online tool.

-

Energy Minimization: The 3D structure is then subjected to energy minimization to obtain a stable conformation. This is typically performed using a force field such as MMFF94. The optimized 3D structure is saved in a suitable format (e.g., .sdf or .mol2) for subsequent analyses.

Target Prediction (Hypothetical)

Due to the absence of known targets for this compound, a reverse docking or pharmacophore screening approach can be employed to identify potential protein targets. For this guide, we will hypothesize a potential anti-inflammatory role and select Cyclooxygenase-2 (COX-2) as a putative target, a common target for anti-inflammatory drugs.

Protocol:

-

Database Selection: Utilize target prediction web servers such as SwissTargetPrediction or PharmMapper.

-

Input: Submit the 3D structure of this compound to the server.

-

Analysis: The server compares the ligand's shape and chemical features against a database of known protein binding sites.

-

Target Prioritization: A list of potential targets is generated, ranked by a similarity score. For this guide, we proceed with the hypothetical target, COX-2 (PDB ID: 5KIR).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[1]

Protocol:

-

Protein Preparation:

-

Download the 3D structure of the target protein (e.g., COX-2, PDB ID: 5KIR) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges using software like AutoDockTools.

-

-

Ligand Preparation:

-

Load the energy-minimized structure of this compound.

-

Assign Gasteiger charges.

-

-

Grid Box Generation:

-

Define the binding site on the protein. This is typically centered on the active site occupied by the co-crystallized ligand in the original PDB file.

-

A grid box of appropriate dimensions (e.g., 60x60x60 Å) is generated to encompass the binding site.

-

-

Docking Simulation:

-

Perform the docking using a program like AutoDock Vina.[1] The software will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each.

-

-

Analysis of Results:

-

Analyze the docking results, focusing on the pose with the lowest binding energy.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound.[4][5][6]

Protocol:

-

Tool Selection: Utilize online ADMET prediction tools such as SwissADME or pkCSM.[8]

-

Input: Submit the SMILES string or the 3D structure of this compound.

-

Parameter Calculation: The tools will calculate various physicochemical and pharmacokinetic properties.

-

Data Analysis: Analyze the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

Data Presentation (Hypothetical Data)

The following tables summarize the kind of quantitative data that would be generated from the in silico analyses described above. The values presented are hypothetical and for illustrative purposes, based on typical results for sesquiterpenoids.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

|---|---|

| Molecular Formula | C15H24O |

| Molecular Weight | 220.35 g/mol |

| LogP | 3.85 |

| Topological Polar Surface Area (TPSA) | 20.23 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 1 |

| Molar Refractivity | 68.54 |

Table 2: Predicted Pharmacokinetic Properties (ADME)

| Property | Predicted Value | Interpretation |

|---|---|---|

| GI Absorption | High | Good oral bioavailability |

| BBB Permeant | Yes | Can cross the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| P-glycoprotein Substrate | No | Low risk of efflux |

| Skin Permeation (log Kp) | -5.2 cm/s | Moderate skin permeability |

Table 3: Predicted Druglikeness

| Rule | Prediction | Status |

|---|---|---|

| Lipinski's Rule of Five | 0 Violations | Drug-like |

| Ghose Filter | 0 Violations | Drug-like |

| Veber's Rule | 0 Violations | Drug-like |

| Egan's Rule | 0 Violations | Drug-like |

Table 4: Molecular Docking Results (Hypothetical Target: COX-2)

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| This compound | -8.2 | TYR355, LEU352, SER530 |

| Celecoxib (Control) | -10.5 | TYR355, ARG513, HIS90 |

Visualization of Pathways and Relationships

Hypothetical Signaling Pathway

Based on the hypothetical targeting of COX-2, this compound could interfere with the prostaglandin (B15479496) synthesis pathway, which is implicated in inflammation.

Caption: Inhibition of COX-2 by this compound.

Logical Relationship in Drug Development

The decision-making process in early-stage drug discovery involves integrating data from various in silico predictions.

References

- 1. A Novel Sesquiterpene Lactone Xanthatin-13-(pyrrolidine-2-carboxylic acid) Isolated from Burdock Leaf Up-Regulates Cells’ Oxidative Stress Defense Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. This compound | CAS:70206-70-1 | Manufacturer ChemFaces [chemfaces.com]

- 4. mdpi.com [mdpi.com]

- 5. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Graph theoretical network analysis, in silico exploration, and validation of bioactive compounds from Cynodon dactylon as potential neuroprotective agents against α-synuclein [bi.tbzmed.ac.ir]

Geographical Distribution and Analysis of 8-alpha-Hydroxy-alpha-gurjunene in Sarcandra glabra: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandra glabra (Thunb.) Nakai, a perennial evergreen shrub belonging to the Chloranthaceae family, is a significant plant in traditional medicine across Southeast Asia. It is known to be a rich source of various bioactive compounds, including a diverse array of sesquiterpenoids. Among these, 8-alpha-hydroxy-alpha-gurjunene, a sesquiterpenoid alcohol, has been identified as a constituent of this plant. This technical guide provides a comprehensive overview of the current knowledge regarding the geographical distribution of Sarcandra glabra containing 8-alpha-hydroxy-alpha-gurjunene, detailed experimental protocols for its analysis, and insights into its potential biological activities.

Geographical Distribution of Sarcandra glabra

Sarcandra glabra exhibits a wide geographical distribution across tropical and subtropical regions of Asia. The plant is indigenous to countries including China, Japan, Korea, Vietnam, India, Malaysia, and the Philippines.[1] In China, it is extensively distributed, particularly in the southern provinces such as Guangdong, Guangxi, Fujian, Sichuan, Yunnan, and Zhejiang.[2] The plant typically thrives in shaded, moist environments such as forests, valleys, and along stream banks, often at altitudes of up to 2000 meters.

While the broad distribution of the host plant is well-documented, specific quantitative data on the geographical variation of 8-alpha-hydroxy-alpha-gurjunene content in Sarcandra glabra is not extensively available in current scientific literature. Phytochemical studies have been conducted on S. glabra from various regions, including Guangxi and Nanjing in China, and Vietnam.[2] However, these studies have either not specifically quantified 8-alpha-hydroxy-alpha-gurjunene or the data is not sufficient to draw a conclusive correlation between geographical origin and the concentration of this specific sesquiterpenoid. Further comparative phytochemical analyses of S. glabra populations from different geographical locations are required to establish a clear understanding of the geographical distribution of 8-alpha-hydroxy-alpha-gurjunene.

Data on Sesquiterpenoid Content in Sarcandra glabra from Different Geographical Locations

As previously stated, specific quantitative data for 8-alpha-hydroxy-alpha-gurjunene across different geographical locations is lacking. However, to illustrate the chemical diversity of sesquiterpenoids in Sarcandra glabra from different regions, the following table summarizes findings for other related compounds. This data highlights the potential for geographical variation in the chemical profile of the plant.

| Geographical Origin | Plant Part | Major Sesquiterpenoids Identified | Analytical Method | Reference |

| Guangxi, China | Leaves | Sarglanoids A–F (new eudesmane (B1671778) and eremophilane-type sesquiterpenoids) | Chromatography, NMR, ECD | [2] |

| Vietnam | Leaves & Fruits | Chloranthalactone B, β-(E)-ocimene, β-cyclogermacrane, α-phellandrene | GC-MS | |

| Nanjing, China | Seeds | New linderanes and eudesmanes | Chromatography, Spectroscopic Analysis | [3] |

Note: This table does not contain data for 8-alpha-hydroxy-alpha-gurjunene due to a lack of available quantitative studies. The listed compounds serve as examples of the chemical diversity of sesquiterpenoids found in Sarcandra glabra from different regions.

Experimental Protocols

The isolation and identification of 8-alpha-hydroxy-alpha-gurjunene from Sarcandra glabra involve a series of standard phytochemical techniques. The following is a generalized protocol based on methods reported for the analysis of sesquiterpenoids from this plant.

Plant Material Collection and Preparation

-

Collection: Whole plants, leaves, stems, or roots of Sarcandra glabra are collected from a specific geographical location. Proper botanical identification is crucial.

-

Preparation: The plant material is washed, air-dried in the shade, and then ground into a coarse powder.

Extraction

-

The powdered plant material is extracted exhaustively with a suitable organic solvent, typically 95% ethanol (B145695) or methanol, at room temperature or under reflux.

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Sesquiterpenoids are typically found in the less polar fractions (e.g., petroleum ether and chloroform).

Isolation and Purification

-

The target fraction (e.g., chloroform fraction) is subjected to various chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography: Silica gel column chromatography is commonly used as the initial separation step, with a gradient elution system (e.g., petroleum ether-ethyl acetate or hexane-acetone).

-

Sephadex LH-20 Chromatography: This technique is used for further purification to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the isolated compounds is often achieved using a reversed-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water.

Structure Elucidation

-

The structure of the purified compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula. Techniques like Electrospray Ionization (ESI-MS) or High-Resolution ESI-MS (HR-ESI-MS) are used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are performed to establish the complete chemical structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

-

Mandatory Visualizations

Experimental Workflow for Isolation and Identification

Caption: Experimental workflow for the isolation and identification of 8-alpha-Hydroxy-alpha-gurjunene.

Potential Signaling Pathway

While direct evidence for the signaling pathway of 8-alpha-hydroxy-alpha-gurjunene is not yet available, the known anti-inflammatory activity of sesquiterpenoids from Sarcandra glabra and α-gurjunene suggests a potential interaction with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][4]

Caption: Postulated inhibitory effect of 8-alpha-Hydroxy-alpha-gurjunene on the NF-κB signaling pathway.

Conclusion

Sarcandra glabra is a promising source of the sesquiterpenoid 8-alpha-hydroxy-alpha-gurjunene. While the plant is widely distributed across Southeast Asia, there is a clear need for further research to quantify the presence of this compound in plants from different geographical origins to understand its chemotaxonomy better. The provided experimental protocols offer a robust framework for the isolation and characterization of this and other sesquiterpenoids from Sarcandra glabra. The potential anti-inflammatory activity of 8-alpha-hydroxy-alpha-gurjunene, possibly through the inhibition of the NF-κB signaling pathway, warrants further investigation and could be a valuable area of focus for drug discovery and development professionals.

References

- 1. The Traditional Uses, Phytochemistry and Pharmacology of Sarcandra glabra (Thunb.) Nakai, a Chinese Herb With Potential for Development: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils | MDPI [mdpi.com]

Methodological & Application

Synthesis of 8α-Hydroxy-α-gurjunene: A Detailed Guide for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the synthesis of 8α-Hydroxy-α-gurjunene, a hydroxylated derivative of the naturally occurring sesquiterpene α-gurjunene. The primary method detailed is the allylic oxidation of α-gurjunene using selenium dioxide, a well-established method for introducing hydroxyl groups at allylic positions in terpenes. While specific literature on the biological signaling pathways of 8α-Hydroxy-α-gurjunene is not currently available, this guide also touches upon the known biological activities of the parent compound and related guaiane (B1240927) sesquiterpenes, suggesting potential areas of investigation for this synthesized derivative.

Introduction

α-Gurjunene is a tricyclic sesquiterpene found in the essential oils of various plants. Its derivatives are of interest to researchers for their potential biological activities. 8α-Hydroxy-α-gurjunene is a specific oxidized derivative where a hydroxyl group is introduced at the C8 position. This modification can significantly alter the compound's polarity and its interaction with biological targets. The controlled synthesis of this hydroxylated analog is crucial for enabling further studies into its pharmacological properties.

Chemical Synthesis Method: Allylic Oxidation

The most direct and commonly employed method for the synthesis of 8α-Hydroxy-α-gurjunene is the allylic oxidation of α-gurjunene. Selenium dioxide (SeO₂) is the reagent of choice for this transformation due to its selectivity for allylic C-H bonds.

Reaction Principle

The reaction proceeds via an ene reaction mechanism, followed by a[1][2]-sigmatropic rearrangement of the resulting allylseleninic acid intermediate. Subsequent hydrolysis yields the desired allylic alcohol. The general mechanism is depicted below.

Caption: General workflow for the chemical synthesis of 8α-Hydroxy-α-gurjunene.

Experimental Protocol

This protocol is adapted from established procedures for the allylic oxidation of terpenes using selenium dioxide. Optimization may be required for α-gurjunene.

Materials:

-

α-Gurjunene

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve α-gurjunene (1.0 eq) in a mixture of dioxane and water (e.g., 10:1 v/v).

-

Reagent Addition: Add selenium dioxide (1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 8α-Hydroxy-α-gurjunene.

Data Presentation

| Parameter | Value/Condition |

| Starting Material | α-Gurjunene |

| Reagent | Selenium Dioxide (SeO₂) |

| Stoichiometry | 1.1 equivalents of SeO₂ |

| Solvent | Dioxane/Water |

| Temperature | Reflux (80-90 °C) |

| Reaction Time | 4-12 hours (TLC monitored) |

| Typical Yield | 40-60% (reported for similar terpenes) |

Biocatalytic Synthesis (Alternative Method)